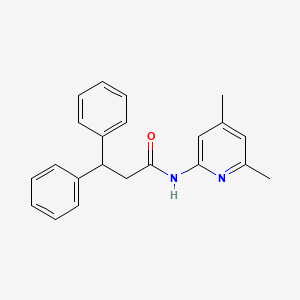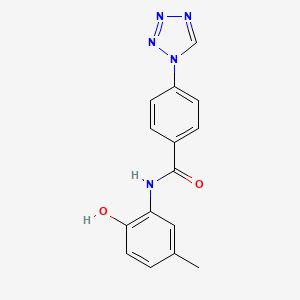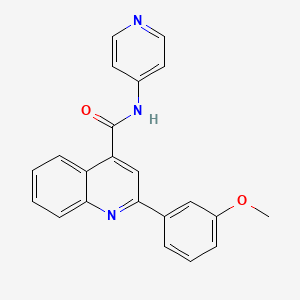![molecular formula C28H26ClN3O2 B3734171 4-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-2-(4-ethoxyphenyl)quinoline](/img/structure/B3734171.png)
4-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-2-(4-ethoxyphenyl)quinoline
Overview
Description
4-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-2-(4-ethoxyphenyl)quinoline is a complex organic compound that features a quinoline core substituted with a piperazine ring and chlorophenyl and ethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-2-(4-ethoxyphenyl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core, followed by the introduction of the piperazine ring and the chlorophenyl and ethoxyphenyl substituents. Common synthetic methods include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Ugi reaction: A multicomponent reaction that can be used to introduce various substituents onto the quinoline core.
Ring opening of aziridines: This method uses N-nucleophiles to open aziridine rings, forming piperazine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-2-(4-ethoxyphenyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
4-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-2-(4-ethoxyphenyl)quinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating the interaction of piperazine derivatives with biological targets such as receptors and enzymes.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-2-(4-ethoxyphenyl)quinoline involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenyl and ethoxyphenyl groups may enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)piperazine: A simpler piperazine derivative with similar pharmacological properties.
1-(4-Methoxyphenyl)piperazine: Another piperazine derivative with different substituents, affecting its biological activity.
1-(4-Trifluoromethylphenyl)piperazine: A compound with a trifluoromethyl group, offering different chemical and biological properties.
Uniqueness
4-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-2-(4-ethoxyphenyl)quinoline is unique due to its combination of a quinoline core with a piperazine ring and specific substituents. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-[2-(4-ethoxyphenyl)quinolin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClN3O2/c1-2-34-23-13-7-20(8-14-23)27-19-25(24-5-3-4-6-26(24)30-27)28(33)32-17-15-31(16-18-32)22-11-9-21(29)10-12-22/h3-14,19H,2,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVRKBNRGUBUCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-[[3-(pyridin-2-ylmethoxy)phenyl]methyl]piperidin-4-yl]-1H-pyrimidin-6-one](/img/structure/B3734099.png)
![1-[7-(4-Methoxyphenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B3734108.png)
![(5Z)-1-(4-methoxyphenyl)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3734110.png)

![4-[3-[(Z)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B3734126.png)

![N-[[2-(3-methylphenyl)-6-oxo-1H-pyrimidin-4-yl]methyl]acetamide](/img/structure/B3734140.png)
![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3734147.png)
![2-methyl-6-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B3734149.png)
![2-[methyl(2-phenylethyl)amino]-N-[1-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-2-indanecarboxamide](/img/structure/B3734153.png)
![5-(1-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3734158.png)
![N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-N'-[2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]urea](/img/structure/B3734162.png)

![2-hydrazino-3-(4-methoxyphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B3734193.png)
